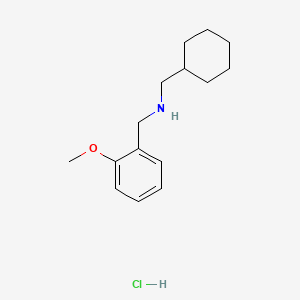
5-methyl-N-(1-methyl-3-phenylpropyl)-3-isoxazolecarboxamide
描述
The compound “5-methyl-N-(1-methyl-3-phenylpropyl)-3-isoxazolecarboxamide” is a modulator of the Mas-related G-protein coupled receptor X2 (MRGPRX2) and related products . It is used in methods for modulating MRGPRX2 generally, or for treating a MRGPRX2 or a MRGPRX2 ortholog dependent condition .
Chemical Reactions Analysis
The compound is used to modulate the activity of the MRGPRX2 receptor . The exact chemical reactions involving this compound are not detailed in the available resources.科学研究应用
Proteasome Inhibition
This compound has been identified as a non-covalent proteasome inhibitor . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. This compound shows selectivity for the β5 (chymotrypsin-like) site over the β1 (caspase-like) and β2 (trypsin-like) sites of the 20S core particle of the proteasome . This makes it a potential candidate for research in diseases where proteasome activity is a factor, such as cancer and neurodegenerative disorders.
Cancer Research
The compound’s ability to inhibit the proteasome has implications in cancer research . Proteasome inhibitors can prevent the degradation of pro-apoptotic factors, thereby inducing cell death in cancer cells. This compound has shown low nanomolar IC50 values for the human 20S β5 site in vitro, and pharmacological inhibition of this site in cells is sufficient to potently inhibit the proliferation of cancer cells .
Drug Development
The compound’s properties make it a potential candidate for drug development . Its non-covalent binding mode and selectivity for the β5 site of the proteasome could be leveraged to develop drugs with fewer side effects. Furthermore, its ability to discriminate between the constitutive proteasome and immunoproteasome in vitro and in cells could be useful in developing targeted therapies .
Synthesis Methods
The compound could be used in research related to the development of synthesis methods of coumarin systems . Coumarins are a group of nature-occurring lactones with valuable biological and pharmaceutical properties. The compound could potentially be used as a precursor or intermediate in the synthesis of these systems .
作用机制
The compound acts as a modulator of the MRGPRX2 receptor . MRGPRX2 and its ortholog receptors mediate disorders including pseudo-allergic drug reactions, chronic itch (e.g., pruritus), inflammation disorders, pain disorders, a cancer associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD .
属性
IUPAC Name |
5-methyl-N-(4-phenylbutan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11(8-9-13-6-4-3-5-7-13)16-15(18)14-10-12(2)19-17-14/h3-7,10-11H,8-9H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLNKJISQPSLMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC(C)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(4-phenylbutan-2-yl)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10'-hydroxy-3,6'-dimethyl-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one](/img/structure/B4538226.png)

![1-(ethylsulfonyl)-N'-[(1-isopropyl-1H-indol-3-yl)methylene]-3-piperidinecarbohydrazide](/img/structure/B4538238.png)
![N-benzyl-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide](/img/structure/B4538245.png)
![1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B4538251.png)
![3-[(4-bromophenoxy)methyl]-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4538266.png)
![N-(6-tert-butyl-3-{[(2,4-dimethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4538280.png)
![N-{1-hydroxy-1-[3-(4-methoxyphenyl)isoxazol-5-yl]ethyl}acetamide](/img/structure/B4538288.png)
![1-{[2-(benzyloxy)benzyl]amino}propan-2-ol hydrochloride](/img/structure/B4538303.png)
![N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4538319.png)
![N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]glycine](/img/structure/B4538338.png)
![N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B4538345.png)
![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4538352.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-methoxybenzamide](/img/structure/B4538357.png)